Arabinogalactan

説明

特性

IUPAC Name |

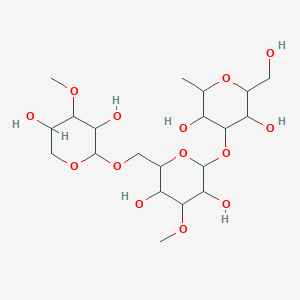

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATHPVQTSSUFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864173 | |

| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9036-66-2 | |

| Record name | D-Galacto-L-arabinan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galactoarabinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Intricate Architecture of Arabinogalactans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arabinogalactans (AGs) are a class of complex, highly branched polysaccharides found ubiquitously in the plant kingdom and in some bacteria. Their intricate structures, composed of arabinose and galactose residues in various linkages, dictate their diverse biological functions, including immunomodulation, prebiotic activity, and their roles in plant growth and development. A thorough understanding of their structural features is paramount for harnessing their therapeutic potential and for various applications in the food and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the core techniques employed in the structural elucidation of arabinogalactans, complete with detailed experimental protocols and data presentation.

Preliminary Analysis: Monosaccharide Composition and Molecular Weight

Before delving into the complex linkage analysis, the initial characterization of an arabinogalactan sample involves determining its monosaccharide composition and average molecular weight.

Monosaccharide Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for quantifying the constituent monosaccharides. This involves hydrolysis of the polysaccharide into its monomeric units, followed by reduction and acetylation to produce alditol acetates, which are volatile and suitable for GC-MS analysis.

Table 1: Example of Monosaccharide Composition of this compound from Silybum marianum

| Monosaccharide | Molar Ratio |

| β-Galactose | 2.6 |

| α-Arabinose | 1.0 |

| β-Galacturonic Acid | Minor Component |

Data derived from a study on this compound from Silybum marianum leaves.[1]

Molecular Weight Determination

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight of macromolecules without relying on column calibration with standards.[2][3][4][5] This method separates molecules based on their hydrodynamic volume, and the MALS detector measures the intensity of scattered light to calculate the molar mass.[2][4]

Table 2: Molecular Weight of this compound Samples

| Source Organism | Average Molecular Weight (Da) |

| Silybum marianum | 38,000[1] |

| Green Tea | 71,000[6] |

| Carthamus tinctorius L. | 70,900[7] |

| Banana | 526,200[8] |

Linkage Analysis: Unraveling the Glycosidic Bonds

Determining the specific linkages between monosaccharide residues is crucial for reconstructing the polysaccharide's architecture.

Methylation Analysis

Methylation analysis is a cornerstone technique for identifying the positions of glycosidic linkages.[9] The free hydroxyl groups of the polysaccharide are first methylated. The methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). These derivatives are then analyzed by GC-MS to identify the linkage points.[9]

Experimental Protocol: Methylation Analysis

-

Methylation: Dissolve the polysaccharide sample in dimethyl sulfoxide (DMSO). Add powdered sodium hydroxide and methyl iodide and stir the mixture at room temperature.

-

Hydrolysis: The methylated polysaccharide is hydrolyzed with trifluoroacetic acid (TFA).

-

Reduction: The hydrolyzed products are reduced with sodium borohydride (NaBH₄).

-

Acetylation: The resulting alditols are acetylated with acetic anhydride.

-

GC-MS Analysis: The resulting PMAAs are dissolved in a suitable solvent and injected into the GC-MS for separation and identification based on their fragmentation patterns.[9]

Table 3: Glycosidic Linkage Composition of Pistachio Hull this compound

| Partially Methylated Alditol Acetate | Deduced Linkage |

| Terminal α-Araf | Terminally linked α-Araf |

| (α1→5)-Araf | (1→5)-linked Araf |

| (α1→3,5)-Araf | (1→3,5)-linked Araf |

| Terminal β-Galp | Terminally linked β-Galp |

| (β1→6)-Galp | (1→6)-linked Galp |

| (β1→3,6)-Galp | (1→3,6)-linked Galp |

Data derived from a study on pistachio hull water-soluble polysaccharides.[10]

Sequential Degradation Techniques for Structural Insights

Controlled degradation of the polysaccharide followed by analysis of the resulting fragments provides valuable information about the sequence and branching patterns.

Periodate Oxidation and Smith Degradation

Periodate oxidation selectively cleaves the bonds between adjacent carbon atoms that have free hydroxyl groups (vicinal diols).[11][12][13] The resulting aldehydes are then reduced to alcohols with sodium borohydride. Subsequent mild acid hydrolysis (Smith degradation) cleaves the acyclic acetal linkages formed during oxidation, leaving the glycosidic linkages of the unoxidized sugar residues intact.[11][12][14] Analysis of the resulting fragments helps to determine the sequence of sugar residues.

Experimental Protocol: Smith Degradation

-

Periodate Oxidation: Dissolve the polysaccharide in a sodium acetate buffer and add sodium metaperiodate. The reaction is carried out in the dark at a low temperature (e.g., 4°C) for several days.[11][12][15] Excess periodate is destroyed with ethylene glycol.[11][12]

-

Reduction: The oxidized product is reduced with sodium borohydride (NaBH₄).[11][12][15]

-

Mild Acid Hydrolysis: The reduced product is hydrolyzed with a dilute acid (e.g., trifluoroacetic acid) at room temperature.[11][12][15]

-

Fragment Analysis: The resulting products are separated and analyzed by techniques such as chromatography and mass spectrometry.

Caption: Workflow of the Smith degradation procedure.

Enzymatic Degradation

The use of specific glycosyl hydrolases that cleave particular glycosidic linkages can provide detailed structural information.[16][17][18][19] By analyzing the oligosaccharides released after enzymatic digestion, the arrangement of different structural motifs can be deduced.[17][20][21] For instance, endo- and exo-galactanases can be used to probe the structure of the galactan backbone and side chains.[16][18]

Experimental Protocol: Enzymatic Digestion

-

Enzyme Selection: Choose specific enzymes (e.g., α-L-arabinofuranosidase, β-D-galactosidase) based on the suspected linkages in the this compound.

-

Digestion: Incubate the polysaccharide with the selected enzyme(s) under optimal conditions (pH, temperature).

-

Analysis of Products: The resulting oligosaccharide fragments are analyzed using techniques like Polysaccharide Analysis by Carbohydrate gel Electrophoresis (PACE), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Mass Spectrometry (MALDI-ToF, ESI-MS/MS).[17][20]

Caption: Logical relationship of enzymes to this compound structure.

Spectroscopic Techniques for Fine Structural Details

Spectroscopic methods provide a non-destructive means to obtain detailed information about the anomeric configuration, linkage positions, and overall three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the structural elucidation of polysaccharides.[22][23][24][25][26] 2D NMR, in particular, allows for the assignment of signals and the determination of connectivity between sugar residues.[22][23][24] For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, providing a fingerprint of the different sugar residues and their linkages.[23][24]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Process and analyze the spectra to assign chemical shifts and determine through-bond correlations, which reveal the linkage patterns and anomeric configurations.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like GC or LC, is indispensable for sequencing oligosaccharides and determining branching patterns.[1][10][27][28] Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) MS and Electrospray Ionization (ESI)-MS/MS are used to analyze oligosaccharide fragments obtained from chemical or enzymatic degradation.[17][20][28]

Caption: Integrated strategy for this compound structure elucidation.

Conclusion

The structural elucidation of arabinogalactans is a complex endeavor that requires a multi-faceted approach, integrating chemical, enzymatic, and spectroscopic techniques. By systematically applying the methodologies outlined in this guide, researchers can unravel the intricate architecture of these fascinating biopolymers, paving the way for a deeper understanding of their biological roles and the development of novel applications in medicine and industry.

References

- 1. Structure of this compound and pectin from the Silybum marianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wyatt.com [wyatt.com]

- 3. Molecular Weight Determination of Aloe Polysaccharides Using Size Exclusion Chromatography Coupled with Multi-Angle Laser Light Scattering and Refractive Index Detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wyatt.com [wyatt.com]

- 5. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure characterization of an this compound from green tea and its anti-diabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural elucidation and immune-enhancing activity of an this compound from flowers of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in banana: Chemical characterization and pharmaceutical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Smith (periodate) degradation [stenutz.eu]

- 12. Sop:sop101 [Göran Widmalm Group] [organ.su.se]

- 13. Controlled degradation of polysaccharides by periodate oxidation, reduction, and hydrolysis | Semantic Scholar [semanticscholar.org]

- 14. Smith degradation for glycan linkage analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. research.wur.nl [research.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. The Role of this compound Type II Degradation in Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural Characterization of Arabidopsis Leaf this compound Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural characterization of Arabidopsis leaf this compound polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NMR Spectroscopic Profiling of Arabinan and Galactan Structural Elements. | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. NMR Spectroscopic Profiling of Arabinan and Galactan Structural Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapid structural characterization of the this compound and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Arabinogalactan Protein Linkage Analysis for Researchers and Drug Development Professionals

Abstract

Arabinogalactan proteins (AGPs) are a diverse and complex class of hydroxyproline-rich glycoproteins ubiquitously found in the plant kingdom. They are implicated in a myriad of developmental processes, including cell proliferation, programmed cell death, and cell-cell communication, making them intriguing targets for both fundamental research and therapeutic development. The profound biological activities of AGPs are largely dictated by the intricate structures of their extensive carbohydrate moieties. This technical guide provides a comprehensive overview of the core methodologies for this compound protein linkage analysis, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of associated signaling pathways.

Introduction to this compound Proteins

AGPs are characterized by a protein backbone rich in proline/hydroxyproline, alanine, serine, and threonine, which is extensively decorated with large, branched Type II this compound polysaccharides. These carbohydrate chains, constituting up to 90% of the molecule's mass, are the primary determinants of AGP function.[1][2] The basic structure of a Type II this compound consists of a β-(1→3)-galactan backbone with β-(1→6)-galactan side chains.[3][4] These side chains are further embellished with terminal arabinose, glucuronic acid, and other sugar residues.[5][6] Many AGPs are anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning them to act as key players in cell surface signaling.[1][2]

Core Experimental Protocol: Glycosyl Linkage Analysis by Methylation

Glycosyl linkage analysis is a cornerstone technique for elucidating the carbohydrate structure of AGPs. The most common method involves methylation analysis, which identifies the positions of glycosidic bonds between monosaccharide residues. The overall workflow consists of four main steps: permethylation, hydrolysis, reduction, and acetylation, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology

2.1.1. Permethylation of AGP Glycans

This step aims to methylate all free hydroxyl groups on the carbohydrate chains.

-

Reagents:

-

Dry Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Chloroform

-

Water (Milli-Q or equivalent)

-

-

Procedure:

-

Prepare a slurry of NaOH in DMSO.

-

Dissolve the dried AGP sample in dry DMSO.

-

Add the NaOH/DMSO slurry to the AGP solution and stir for at least 1 hour at room temperature to ensure complete alkoxide formation.

-

Cool the reaction mixture in an ice bath and slowly add methyl iodide.

-

Allow the reaction to proceed for at least 2 hours at room temperature with continuous stirring.

-

Quench the reaction by the slow addition of water.

-

Extract the permethylated AGP into chloroform.

-

Wash the chloroform phase several times with water to remove residual reagents.

-

Evaporate the chloroform to dryness.

-

2.1.2. Hydrolysis

The permethylated glycans are hydrolyzed to release the partially methylated monosaccharides.

-

Reagents:

-

2 M Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Add 2 M TFA to the dried permethylated AGP.

-

Heat the sample at 121°C for 2 hours in a sealed tube.

-

Cool the sample and evaporate the TFA under a stream of nitrogen.

-

2.1.3. Reduction

The partially methylated monosaccharides are reduced to their corresponding alditols.

-

Reagents:

-

Sodium borodeuteride (NaBD₄) in 1 M Ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

Dissolve the hydrolyzed sample in 1 M NH₄OH.

-

Add NaBD₄ and incubate for 2 hours at room temperature.

-

Neutralize the reaction by the dropwise addition of glacial acetic acid.

-

Evaporate to dryness. Repeat co-evaporation with methanol several times to remove borate salts.

-

2.1.4. Acetylation

The free hydroxyl groups (newly formed by the reduction of the anomeric carbon) are acetylated to produce partially methylated alditol acetates (PMAAs).

-

Reagents:

-

Acetic anhydride

-

Pyridine

-

-

Procedure:

-

Add a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried sample.

-

Incubate at 100°C for 1 hour.

-

Cool the sample and evaporate the reagents under a stream of nitrogen.

-

Partition the resulting PMAAs between chloroform and water.

-

Collect the chloroform phase and evaporate to dryness.

-

Resuspend the PMAAs in a suitable solvent (e.g., acetone) for GC-MS analysis.

-

2.1.5. GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs)

The PMAAs are separated by gas chromatography and identified by their characteristic mass spectra.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A capillary column suitable for sugar analysis (e.g., SP-2330 or equivalent).

-

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 170°C at 30°C/min, then ramp to 240°C at 5°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The PMAAs are identified by comparing their retention times and mass spectra to a library of known standards. The fragmentation patterns are indicative of the positions of the methyl and acetyl groups, which in turn reveal the original linkage positions of the monosaccharide.

-

Quantitative Glycosidic Linkage Data

The relative abundance of different glycosidic linkages provides a quantitative fingerprint of the AGP's carbohydrate structure. This data is crucial for comparing AGPs from different sources and for understanding structure-function relationships. The following tables summarize representative glycosidic linkage compositions of AGPs from various plant sources.

| Table 1: Glycosidic Linkage Composition of Larch this compound | | :--- | :--- | | Linkage Type | Molar Percentage (%) | | Terminal Arabinofuranose (t-Araf) | Present, not quantified | | Terminal Arabinopyranose (t-Arap) | Minor amounts | | Terminal Galactopyranose (t-Galp) | Minor amounts | | Terminal Glucuronic Acid (t-GlcA) | Minor amounts | | 1,3-linked Arabinofuranose (1,3-Araf) | Minor amounts | | 1,3-linked Galactopyranose (1,3-Galp) | Minor amounts | | 1,6-linked Galactopyranose (1,6-Galp) | Major component | | 1,3,6-linked Galactopyranose (1,3,6-Galp) | Major component | | Data compiled from references[7][8]. | |

| Table 2: Glycosidic Linkage Composition of Wheat Flour this compound-Protein | | :--- | :--- | | Linkage Type | General Description | | Terminal Arabinofuranose (t-Araf) | Highly substituted on side chains | | Terminal Arabinopyranose (t-Arap) | Present on side chains | | Terminal Glucuronic Acid (t-GlcA) | Present at non-reducing termini | | 1,3-linked Galactopyranose (1,3-Galp) | Backbone | | 1,6-linked Galactopyranose (1,6-Galp) | Side chains of variable length | | Data compiled from references[4][9][10]. | |

| Table 3: Glycosidic Linkage Composition of Gum Arabic (Acacia senegal) this compound-Protein | | :--- | :--- | | Linkage Type | General Description | | 1,3-linked Galactopyranose (1,3-Galp) | Main chain | | This represents the main this compound fraction. The complex also contains a higher molecular weight AGP fraction. Data compiled from references[2][11][12]. | |

Signaling Pathways Involving this compound Proteins

AGPs are increasingly recognized for their roles as signaling molecules and co-receptors at the cell surface. Two prominent signaling pathways involving AGPs are the FEI1/FEI2 pathway, which regulates cell wall integrity, and AGP-mediated calcium signaling.

The FEI1/FEI2 Cell Wall Integrity Pathway

The Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) FEI1 and FEI2 are key regulators of cell wall biosynthesis.[1][4] They function in a pathway with the fasciclin-like AGP, SALT-OVERLY SENSITIVE 5 (SOS5), also known as FLA4.[12][13] This pathway is crucial for maintaining cell wall integrity in response to stresses such as high salt or sucrose. Disruption of this pathway leads to defects in cellulose biosynthesis.[12] The FEI kinases interact directly with ACC synthase, suggesting a link to an ACC-mediated signaling cascade that is independent of ethylene perception.[1][4]

AGP-Mediated Calcium Signaling

AGPs, particularly their glucuronic acid (GlcA) residues, can bind calcium ions (Ca²⁺) in the apoplast.[5] This has led to the "calcium capacitor" hypothesis, where AGPs act as a reservoir of Ca²⁺ at the cell surface.[9] Changes in apoplastic pH can trigger the release of this bound Ca²⁺, leading to an influx into the cytoplasm and the initiation of downstream signaling cascades. This localized increase in cytosolic Ca²⁺ is a crucial second messenger in many plant responses.[5]

Experimental Workflow: Co-Immunoprecipitation to Validate Protein Interactions

Co-immunoprecipitation (Co-IP) is a powerful technique to investigate the in vivo interaction between proteins, such as FLA4 and FEI2. The general principle is to use an antibody to capture a specific "bait" protein (e.g., FEI2), which in turn will pull down its interacting "prey" protein (e.g., FLA4) if they are part of a stable complex.

Detailed Methodology for FLA4-FEI2 Co-Immunoprecipitation

-

Materials:

-

Plant tissue co-expressing tagged versions of FLA4 (e.g., FLA4-HA) and FEI2 (e.g., FEI2-Myc).

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).

-

Anti-Myc antibody (for immunoprecipitation of FEI2-Myc).

-

Protein A/G magnetic beads.

-

Wash Buffer (similar to lysis buffer but with lower detergent concentration).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

-

Anti-HA antibody (for western blot detection of FLA4-HA).

-

Anti-Myc antibody (for western blot detection of FEI2-Myc).

-

-

Procedure:

-

Protein Extraction: Homogenize plant tissue in ice-cold Co-IP lysis buffer.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Remove the beads.

-

Immunoprecipitation: Add the anti-Myc antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using anti-HA and anti-Myc antibodies to detect FLA4-HA and FEI2-Myc, respectively.

-

Conclusion

The structural elucidation of this compound proteins is a complex but essential endeavor for understanding their multifaceted roles in plant biology. The methodologies and data presented in this guide provide a robust framework for researchers to conduct detailed linkage analysis and to investigate the signaling functions of these fascinating molecules. A thorough understanding of AGP structure and function will undoubtedly open new avenues for applications in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. The Acacia Gum this compound Fraction Is a Thin Oblate Ellipsoid: A New Model Based on Small-Angle Neutron Scattering and Ab Initio Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 4. Carbohydrate structural analysis of wheat flour this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three Decades of Advances in this compound-Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Three Decades of Advances in this compound-Protein Biosynthesis [frontiersin.org]

- 7. This compound-proteins and the research challenges for these enigmatic plant cell surface proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbohydrate structural analysis of wheat flour this compound protein [repository.rothamsted.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New insights into the structural characteristics of the this compound-protein (AGP) fraction of gum arabic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Analysis of this compound Protein-Encoding Genes Reveals the Involvement of Three BrFLA Genes in Pollen Germination in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Arabinogalactans from Diverse Botanical Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinogalactans, a class of complex polysaccharides, are widely distributed throughout the plant kingdom and possess a diverse range of biological activities, including potent immunomodulatory effects. This technical guide provides a comprehensive comparison of arabinogalactans derived from various botanical sources, with a focus on their physicochemical properties, biological activities, and the experimental methodologies used for their characterization. Quantitative data are summarized in comparative tables, and detailed experimental protocols are provided to facilitate replication and further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of arabinogalactans.

Introduction

Arabinogalactans (AGs) are a family of branched polysaccharides consisting of a galactose backbone with side chains of arabinose and galactose.[1] They are found in a variety of plants, where they play roles in cell signaling and wound sealing.[1] Beyond their physiological functions in plants, arabinogalactans have garnered significant attention for their diverse pharmacological properties, particularly their ability to modulate the immune system.[2][3] The structure and, consequently, the biological activity of arabinogalactans can vary significantly depending on their botanical source.[2] This guide presents a comparative overview of arabinogalactans from several prominent sources, including Larch (Larix spp.), Echinacea purpurea, Curcuma longa, Astragalus membranaceus, Panax ginseng, and Angelica sinensis.

Comparative Physicochemical Properties

The physicochemical characteristics of arabinogalactans, such as molecular weight and sugar composition, are critical determinants of their biological function. The following tables summarize the key quantitative data for arabinogalactans from different plant sources.

Table 1: Molecular Weight of Arabinogalactans from Various Botanical Sources

| Botanical Source | Genus/Species | Molecular Weight (kDa) | Analytical Method | Reference(s) |

| Larch | Larix occidentalis | 10 - 120 | Not Specified | [2][4] |

| Larix occidentalis | 16 and 100 (major fractions) | Not Specified | [4] | |

| Larix occidentalis | 9, 37 | Light Scattering, Sedimentation Equilibrium, MALDI-TOF MS | [5] | |

| Larix spp. | 16,000 - 100,000 | Not Specified | [6] | |

| Echinacea | Echinacea purpurea | 1,200 | Gel-permeation chromatography | [7] |

| Echinacea purpurea | 75 | Not Specified | [2] | |

| Astragalus | Astragalus membranaceus | 106.5 and 114.5 | Not Specified | [8] |

| Chlorella | Chlorella pyrenoidosa | 47 ± 4 | SEC/MALS | [9] |

| Ixeris | Ixeris chinensis | 58.1 | Not Specified | [10] |

| Jasmine | Jasminum sambac | 87.5 | Chromatography | [11] |

Table 2: Monosaccharide Composition of Arabinogalactans from Various Botanical Sources

| Botanical Source | Genus/Species | Galactose:Arabinose Ratio | Other Monosaccharides Present | Reference(s) |

| Larch | Larix occidentalis | 6:1 | Uronic acid (trace) | [4] |

| Larix spp. | 6:1 and 7.5:1 (Western and Siberian, respectively) | Uronic acid (trace) | [6] | |

| Echinacea | Echinacea purpurea | 1.8:1 | Uronic acids (4-5%) | [7] |

| Curcuma | Curcuma longa | Present, ratio not specified | Xylose | [12] |

| Angelica | Angelica sinensis | 7.45 : 4.54 | Rhamnose, Mannose, Glucose | [13] |

| Panax | Panax notoginseng | Present, ratio not specified | Mannose, Galacturonic acid, Glucose | [14] |

Comparative Biological Activities

The immunomodulatory activities of arabinogalactans are of significant interest for their therapeutic potential. This section compares the known biological effects of arabinogalactans from different sources.

Table 3: Immunomodulatory Activities of Arabinogalactans from Various Botanical Sources

| Botanical Source | Genus/Species | Key Immunomodulatory Effects | Reference(s) |

| Larch | Larix spp. | Enhancement of Natural Killer (NK) cell cytotoxicity; Macrophage activation. | [4][6] |

| Echinacea | Echinacea purpurea | Induction of Tumor Necrosis Factor (TNF)-α, Interleukin (IL)-1, and Interferon (IFN)-β from macrophages. | [2] |

| Curcuma | Curcuma longa | Reticuloendothelial system potentiation; Anti-complementary activity. | [12] |

| Astragalus | Astragalus membranaceus | Promotion of IL-6, IL-1β, and TNF-α expression in RAW264.7 cells via MAPKs and NF-κB signaling pathways. | [8] |

| Angelica | Angelica sinensis | Promotes proliferation of spleen cells, macrophages, and T cells; Increases production of IL-2 and IFN-γ. | [13] |

| Panax | Panax ginseng | Strong macrophage immunomodulatory activities; Increased NO production and phagocytosis. | [15] |

| Ixeris | Ixeris chinensis | Stimulated RAW 264.7 cell proliferation; Enhanced phagocytosis and secretion of NO, TNF-α, and IL-6. | [10] |

| Jasmine | Jasminum sambac | Increased phagocytosis; Activated NF-κB p65 translocation; Promoted production of NO, ROS, TNF-α, and IL-6. | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of arabinogalactans, synthesized from various research articles.

Extraction of this compound

A general procedure for the extraction of water-soluble arabinogalactans from plant material is as follows:

-

Material Preparation: The plant material (e.g., wood chips, dried roots, leaves) is ground into a fine powder to increase the surface area for extraction.

-

Aqueous Extraction: The powdered material is suspended in distilled water, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). The mixture is heated to a temperature between 60°C and 100°C and stirred for a period of 2 to 24 hours.

-

Solid-Liquid Separation: The extract is separated from the solid plant residue by centrifugation at approximately 5000 x g for 30 minutes, followed by filtration through cheesecloth or filter paper.

-

Concentration: The aqueous extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C.

Purification of this compound

-

Ethanol Precipitation: The concentrated extract is treated with 3-5 volumes of absolute ethanol with constant stirring to precipitate the crude polysaccharides. The mixture is left to stand at 4°C overnight.

-

Collection and Deproteinization: The precipitate is collected by centrifugation, redissolved in distilled water, and subjected to deproteinization using the Sevag method (repeatedly shaking with a mixture of chloroform and n-butanol (4:1, v/v) followed by centrifugation to remove the denatured protein layer).

-

Dialysis: The deproteinized solution is dialyzed against distilled water for 48-72 hours using a dialysis membrane with a molecular weight cutoff (MWCO) of 3.5-14 kDa to remove small molecules.

-

Chromatographic Purification: The dialyzed solution is further purified by size-exclusion chromatography (SEC) on a Sephadex G-100 or Sephacryl S-200 column. Fractions are collected and monitored for carbohydrate content using the phenol-sulfuric acid method. Fractions containing the this compound are pooled. For this compound-proteins (AGPs), affinity chromatography using Yariv reagent can be employed.[7]

Monosaccharide Composition Analysis by GC-MS

-

Hydrolysis: The purified polysaccharide (5-10 mg) is hydrolyzed with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.

-

Reduction: The hydrolyzed sample is reduced with sodium borohydride (NaBH4) to convert the monosaccharides to their corresponding alditols.

-

Acetylation: The alditols are then acetylated using acetic anhydride and pyridine to form alditol acetates.

-

GC-MS Analysis: The resulting alditol acetates are analyzed by gas chromatography-mass spectrometry (GC-MS). The monosaccharides are identified by comparing their retention times and mass spectra with those of standard monosaccharides.

Visualizations of Pathways and Workflows

Signaling Pathway

This compound has been shown to alleviate lipopolysaccharide-induced intestinal epithelial barrier damage through the AMPK/SIRT1/NF-κB signaling pathway.

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of arabinogalactans from plant materials.

Caption: General workflow for this compound extraction and purification.

The following diagram illustrates the workflow for monosaccharide analysis of arabinogalactans using GC-MS.

Caption: Workflow for GC-MS analysis of this compound monosaccharides.

Conclusion

Arabinogalactans from different botanical sources exhibit a remarkable diversity in their physicochemical properties and biological activities. This guide provides a comparative framework for understanding these differences, which is crucial for their targeted application in research and drug development. The provided experimental protocols and visual workflows are intended to standardize and streamline the process of isolating and characterizing these promising biopolymers. Further research is warranted to fully elucidate the structure-activity relationships of arabinogalactans from a wider range of plant sources and to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. dadamo.com [dadamo.com]

- 3. mdpi.com [mdpi.com]

- 4. ARABINOGALACTANS - DCNutrition.com [dcnutrition.com]

- 5. Larch this compound for hepatic drug delivery: isolation and characterization of a 9 kDa this compound fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Does larch this compound enhance immune function? A review of mechanistic and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of an this compound-protein isolated from pressed juice of Echinacea purpurea by precipitation with the beta-glucosyl Yariv reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural elucidation and immunomodulatory activities in vitro of type I and II arabinogalactans from different origins of Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, characterization and structural determination of a unique type of this compound from an immunostimulatory extract of Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural characterization of this compound extracted from Ixeris chinensis (Thunb.) Nakai and its immunomodulatory effect on RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural characterization and immunomodulatory activity of an this compound from Jasminum sambac (L.) Aiton tea processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound core structure and immunological activities of ukonan C, an acidic polysaccharide from the rhizome of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory activity of polysaccharide isolated from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physicochemical Properties and Biological Activities of Polysaccharides from Panax Notoginseng Separated by Fractional Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Activity of Different Arabinogalactan Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinogalactans (AGs) are a class of long, densely branched, water-soluble polysaccharides found in a wide variety of plants, fungi, and bacteria. They are composed of arabinose and galactose monosaccharide units. The structural diversity of arabinogalactans, which varies based on their source, results in a wide range of biological activities. This technical guide provides a comprehensive overview of the immunomodulatory, prebiotic, and anti-cancer effects of different types of arabinogalactans, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Larch arabinogalactan is a well-studied type and is approved by the U.S. Food and Drug Administration (FDA) as a source of dietary fiber[1].

Immunomodulatory Activity

Arabinogalactans have been shown to exert significant immunomodulatory effects by activating various components of the innate and adaptive immune systems. These effects include the enhancement of natural killer (NK) cell cytotoxicity, stimulation of macrophage phagocytosis, and modulation of cytokine production. The immunomodulatory activity can be mediated indirectly through the gut microbiota or by direct interaction with immune cells in the gut-associated lymphoid tissue (GALT)[2][3].

Quantitative Data on Immunomodulatory Effects

The following table summarizes the quantitative effects of different arabinogalactans on various immune parameters.

| This compound Source | Immune Cell/Parameter | Concentration/Dose | Observed Effect | Reference(s) |

| Larch (Larix spp.) | Human NK Cells | Pretreatment for 48-72h | Enhancement of NK cytotoxicity against K562 tumor cells.[4] | [4] |

| Larch (Larix spp.) | Healthy Adults | 4.5 g/day for 72 days | Significant increase in IgG antibody response to Streptococcus pneumoniae vaccine (subtypes 18C & 23F).[5] | [5] |

| Larch (Larix spp.) | Healthy Adults | 4 g/day for 6 weeks | Significant increase in the percentage of blood CD8+ T-suppressor cells (p=0.005) and proportion of monocytes (p=0.05).[2] | [2] |

| Larch (Larix spp.) | Healthy Adults | Not specified | 23% decrease in the incidence of common cold episodes.[2][6] | [2][6] |

| Rice Hull (Oryza sativa) | NK-92MI cells | Time- and concentration-dependent | Increased NK-92MI cell-mediated cytotoxicity.[7][8] | [7][8] |

| Anoectochilus formosanus | Murine Dendritic Cells (DC2.4) | Not specified | Upregulation of CD86, CD83, CD80, CD40, and MHC class I and II expression.[9] | [9] |

| Anoectochilus formosanus | Murine Macrophages (RAW 264.7) | 100-400 µg/mL | Dose-dependent enhancement of cell proliferation and production of TNF-α and IL-6.[3] | [3] |

| Anoectochilus formosanus | NK-92MI cells | Time- and concentration-dependent | Increased NK-92MI cell-mediated cytotoxicity against K562 leukemia cells.[10] | [10] |

Experimental Protocols for Assessing Immunomodulatory Activity

This protocol describes a colorimetric assay to measure the cytotoxicity of NK cells against target cancer cells, such as K562, after stimulation with this compound.

-

Cell Culture: Culture NK cells (e.g., NK-92MI) and target cells (e.g., K562) in appropriate media and conditions.

-

This compound Treatment: Treat NK cells with various concentrations of the test this compound for a specified period (e.g., 24-72 hours).

-

Co-culture: Co-culture the this compound-treated NK cells (effector cells) with the target cells at different effector-to-target (E:T) ratios (e.g., 2:1, 10:1) in a 96-well plate for 4-6 hours.

-

LDH Release Measurement: Measure the release of lactate dehydrogenase (LDH) from the lysed target cells into the supernatant using a commercial LDH cytotoxicity assay kit.

-

Calculation of Cytotoxicity: Calculate the percentage of specific cytotoxicity using the following formula:

This protocol outlines a method to assess the effect of this compound on the phagocytic activity of macrophages using fluorescently labeled particles.

-

Macrophage Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

This compound Stimulation: Treat the macrophages with different concentrations of this compound for 24 hours.

-

Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) to the macrophage cultures and incubate for 1-2 hours to allow phagocytosis.

-

Quenching of Extracellular Fluorescence: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-ingested particles.

-

Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader or by flow cytometry. An increase in fluorescence intensity indicates enhanced phagocytosis.

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophage cultures stimulated with this compound.

-

Cell Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and treat with various concentrations of this compound for 24 hours. A positive control, such as lipopolysaccharide (LPS), should be included.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing the absorbance to a standard curve.

Prebiotic Activity

Arabinogalactans are considered prebiotics as they resist digestion in the upper gastrointestinal tract and are fermented by beneficial bacteria in the colon. This fermentation process leads to an increase in the populations of probiotic bacteria, such as Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate, which have numerous health benefits[1][11].

Quantitative Data on Prebiotic Effects

The following table summarizes the quantitative effects of arabinogalactans on gut microbiota and SCFA production from in vitro fermentation studies.

| This compound Source | Bacterial Genus/SCFA | Incubation Time | Observed Effect | Reference(s) |

| Larch (Larix spp.) | Bifidobacterium longum | 6 hours | Significant growth increase compared to monoculture on AG. | [12] |

| Larch (Larix spp.) | Coculture of B. longum & B. caccae | 48 hours | 48% degradation of this compound. | [12] |

| Larch (Larix spp.) | Coculture of B. longum & B. caccae | 48 hours | Propionate concentration of 9.75 ± 2.01 mM. | [12] |

| General this compound | Human Gut Microbiota | Not specified | Molar ratio of acetate:propionate:butyrate approximately 60:20:20. | [13] |

Experimental Protocol for In Vitro Prebiotic Activity Assay

This protocol describes an in vitro batch culture fermentation model to assess the prebiotic potential of arabinogalactans.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.

-

Fermentation Medium: Prepare a basal fermentation medium containing nutrients for bacterial growth but lacking a carbohydrate source.

-

Batch Culture Setup: In an anaerobic chamber, dispense the fermentation medium into sterile fermentation vessels. Add the test this compound (e.g., at 1% w/v) to the test vessels. A positive control (e.g., inulin) and a negative control (no added carbohydrate) should be included.

-

Inoculation: Inoculate each vessel with the fecal slurry.

-

Incubation: Incubate the vessels anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

-

Sampling: At different time points (e.g., 0, 24, 48 hours), collect samples from each vessel for bacterial population analysis and SCFA quantification.

-

Bacterial Population Analysis (qPCR or FISH):

-

Extract bacterial DNA from the collected samples.

-

Perform quantitative PCR (qPCR) using primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus).

-

Alternatively, use fluorescence in situ hybridization (FISH) with fluorescently labeled probes targeting specific bacterial 16S rRNA sequences, followed by flow cytometry.

-

-

SCFA Analysis (Gas Chromatography):

-

Centrifuge the collected samples and acidify the supernatant.

-

Analyze the SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) with a flame ionization detector (FID).

-

Anti-Cancer Activity

Several types of arabinogalactans have demonstrated anti-cancer properties through various mechanisms, including the direct induction of cancer cell apoptosis, inhibition of tumor growth and metastasis, and enhancement of the host's anti-tumor immune response[1][14].

Quantitative Data on Anti-Cancer Effects

The following table presents quantitative data on the anti-cancer activity of different arabinogalactans.

| This compound Source | Cancer Cell Line/Model | Concentration/Dose | Observed Effect | Reference(s) |

| Rice Hull (Oryza sativa) | CT26 colon cancer-bearing mice | Not specified | Inhibition of cancer weight and volume.[7][8] | [7][8] |

| Anoectochilus formosanus | CT26 colon cancer-bearing BALB/c mice | 5 and 15 mg/kg (i.p.) | Significant decrease in both tumor size and tumor weight.[14][15] | [14][15] |

| Panax ginseng | Experimental lung cancer model | 100 µ g/mouse (i.v.) | 48% suppression of cancer.[12] | [12] |

| Panax ginseng | Experimental lung cancer model | Oral administration | 37% reduction in cancer.[12] | [12] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of arabinogalactans on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., CT26, K562) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of the test this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium only) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Signaling Pathways

The biological activities of arabinogalactans are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway in Immunomodulation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. Arabinogalactans can activate this pathway in immune cells like macrophages, leading to the production of pro-inflammatory cytokines.[3]

Experimental Workflow for In Vitro Immunomodulation Study

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of arabinogalactans in vitro.

Conclusion

Arabinogalactans from various natural sources exhibit a remarkable range of biological activities, making them promising candidates for the development of novel therapeutics and functional foods. Their immunomodulatory, prebiotic, and anti-cancer properties are supported by a growing body of scientific evidence. The structural characteristics of arabinogalactans, such as molecular weight and branching patterns, are key determinants of their biological functions. Further research is warranted to fully elucidate the structure-activity relationships and to translate the therapeutic potential of these complex polysaccharides into clinical applications. This guide provides a foundational resource for researchers and professionals in the field to design and interpret studies on the diverse biological activities of arabinogalactans.

References

- 1. chiro.org [chiro.org]

- 2. Does larch this compound enhance immune function? A review of mechanistic and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prebiotic characteristics of arabinogalactans during in vitro fermentation through multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural killer cell-mediated anticancer effects of an this compound derived from rice hull in CT26 colon cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Type II this compound from Anoectochilus formosanus induced dendritic cell maturation through TLR2 and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural killer cell-mediated cytotoxicity is increased by a type II this compound from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structurally characterized this compound from Anoectochilus formosanus as an immuno-modulator against CT26 colon cancer in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Analysis of Arabinogalactan from Larix occidentalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arabinogalactan, a highly branched polysaccharide extracted from the Western Larch tree (Larix occidentalis), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. A thorough understanding of its complex structure is paramount for elucidating its mechanism of action and for the development of targeted therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of Larix occidentalis this compound, detailing its core structural features, and presenting in-depth experimental protocols for its characterization.

Core Structural Features

This compound from Larix occidentalis is a type II this compound. Its fundamental structure consists of a main chain of β-(1→3)-linked D-galactopyranose residues.[1][2] This backbone is extensively branched, primarily at the C-6 position, with side chains of varying lengths. These side chains are themselves composed of β-(1→6)-linked D-galactopyranose units. Further complexity is introduced by the presence of L-arabinofuranose and smaller amounts of L-arabinopyranose residues, which are typically found as terminal units or short side chains attached to the galactose framework, often through β-(1→6) and β-(1→3) linkages.[1] Trace amounts of glucuronic acid have also been reported as part of the structure.

The monosaccharide composition is a key characteristic, with a galactose to arabinose ratio consistently reported to be approximately 6:1.[3][4][5] This high degree of branching results in a compact, globular structure that is readily soluble in water.

Data Presentation: Quantitative Structural Parameters

The structural complexity of Larix occidentalis this compound is reflected in the range of reported quantitative data. The following tables summarize key parameters from various analytical techniques.

Table 1: Monosaccharide Composition

| Monosaccharide | Molar Ratio |

| D-Galactose | ~6 |

| L-Arabinose | ~1 |

| Glucuronic Acid | Traces |

Table 2: Glycosidic Linkage Analysis (from Methylation Analysis)

| Linkage Type | Relative Percentage (illustrative) |

| Terminal Arabinofuranose | Variable |

| Terminal Galactopyranose | Variable |

| 1,3-linked Galactopyranose | Major |

| 1,6-linked Galactopyranose | Major |

| 1,3,6-linked Galactopyranose | Major (Branching Point) |

| 1,3-linked Arabinofuranose | Minor |

Table 3: Molecular Weight Distribution

| Analytical Method | Molecular Weight (kDa) | Reference |

| Gel Chromatography | 19 | [6] |

| Light Scattering | 40 | [6] |

| Gel Filtration Chromatography | 3 - >37 | [6] |

| Intensity Light Scattering | 9.1, 37, 38 | [7] |

| Sedimentation Equilibrium | 9.5, 38 | [7] |

| MALDI-TOF Mass Spectrometry | 8.3 | [7] |

| Various | 16, 100 | [4][8] |

Experimental Protocols

A multi-faceted approach employing several analytical techniques is necessary for the comprehensive structural elucidation of Larix occidentalis this compound.

Extraction and Purification

A common method for isolating this compound from Larix occidentalis wood involves a hot water extraction process.

-

Materials : Larix occidentalis wood chips, deionized water, ethanol.

-

Procedure :

-

Larch wood chips are subjected to extraction with hot water (e.g., 90-100°C) for several hours.

-

The aqueous extract is then separated from the solid wood residue by filtration or centrifugation.

-

The crude extract is often concentrated under reduced pressure.

-

The this compound is precipitated from the concentrated extract by the addition of a non-solvent, typically ethanol. A common method is to add 4 volumes of ethanol to the aqueous extract.

-

The precipitated this compound is collected by centrifugation, washed with ethanol, and dried (e.g., freeze-drying or vacuum oven).

-

Further purification can be achieved by redissolving the precipitate in water and repeating the ethanol precipitation, or by using techniques like size-exclusion chromatography.

-

Monosaccharide Composition Analysis

This protocol details the determination of the monosaccharide composition of this compound by acid hydrolysis followed by the formation of alditol acetates and analysis by gas chromatography-mass spectrometry (GC-MS).

-

Materials : Purified this compound, trifluoroacetic acid (TFA), sodium borohydride (NaBH₄), acetic anhydride, 1-methylimidazole, dichloromethane (DCM), internal standard (e.g., myo-inositol).

-

Procedure :

-

Acid Hydrolysis : Accurately weigh 5-10 mg of the dried polysaccharide into a screw-cap tube. Add a known amount of internal standard. Add 2 M TFA and heat at 121°C for 2 hours to hydrolyze the glycosidic bonds.

-

Reduction : Cool the sample and evaporate the TFA under a stream of nitrogen. Add a solution of NaBH₄ in DMSO and incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.

-

Acetylation : Quench the reaction by the careful addition of acetic acid. Add 1-methylimidazole followed by acetic anhydride to acetylate the hydroxyl groups of the alditols.

-

Extraction : After the reaction, add water to the mixture. Extract the alditol acetates into an organic solvent such as DCM.

-

GC-MS Analysis : Analyze the DCM extract by GC-MS. The separation is typically performed on a capillary column (e.g., DB-225 or similar) with a temperature gradient (e.g., from 160°C to 220°C). The individual alditol acetates are identified by their retention times and mass spectra compared to authentic standards. Quantification is based on the peak areas relative to the internal standard.

-

Glycosidic Linkage Analysis (Methylation Analysis)

Methylation analysis is a powerful technique to determine the linkage positions of the monosaccharide residues. The Ciucanu and Kerek method is a widely used procedure.

-

Materials : Purified this compound, dimethyl sulfoxide (DMSO), powdered sodium hydroxide (NaOH), methyl iodide (CH₃I), trifluoroacetic acid (TFA), sodium borodeuteride (NaBD₄), acetic anhydride, dichloromethane (DCM).

-

Procedure :

-

Permethylation : Dissolve the dried polysaccharide in DMSO. Add powdered NaOH and stir the suspension. Add methyl iodide to the mixture to methylate all free hydroxyl groups. The reaction is typically allowed to proceed at room temperature.

-

Hydrolysis : After quenching the reaction, the permethylated polysaccharide is extracted and then hydrolyzed using 2 M TFA at 121°C for 2 hours.

-

Reduction : The resulting partially methylated monosaccharides are reduced with sodium borodeuteride (NaBD₄). The use of a deuterated reducing agent helps to distinguish the original reducing end from the hydroxyl group formed by the reduction of the aldehyde.

-

Acetylation : The partially methylated alditols are then acetylated with acetic anhydride.

-

GC-MS Analysis : The resulting partially methylated alditol acetates (PMAAs) are extracted and analyzed by GC-MS. The linkage positions are determined from the fragmentation patterns in the mass spectra of the PMAAs, which are indicative of the positions of the methyl and acetyl groups.

-

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of the polysaccharide.

-

Materials : Purified this compound, mobile phase (e.g., aqueous buffer such as 0.1 M sodium nitrate to minimize ionic interactions), molecular weight standards (e.g., pullulan or dextran standards of known molecular weights).

-

Procedure :

-

Sample Preparation : Dissolve the this compound sample in the mobile phase at a known concentration and filter through a 0.22 µm filter.

-

Instrumentation : Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel, Sepharose, or similar) and a refractive index (RI) detector. The use of a multi-angle light scattering (MALS) detector in conjunction with the RI detector allows for the determination of the absolute molecular weight without the need for column calibration with standards.

-

Analysis : Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

-

Data Analysis : If using a calibrated system, create a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume. Determine the molecular weight of the this compound fractions from their elution volumes using this calibration curve. If using a MALS detector, the molecular weight is calculated directly from the light scattering and concentration data.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the anomeric configurations (α or β), linkage positions, and overall structure of the polysaccharide.

-

Materials : Purified this compound, deuterium oxide (D₂O).

-

Procedure :

-

Sample Preparation : Dissolve a sufficient amount of the polysaccharide (typically 10-20 mg) in D₂O. The sample may need to be lyophilized and redissolved in D₂O several times to exchange exchangeable protons with deuterium.

-

NMR Experiments : Acquire a series of 1D and 2D NMR spectra.

-

1D ¹H NMR : Provides information on the anomeric protons, which typically resonate in a distinct region of the spectrum (around 4.4-5.5 ppm). The coupling constants of these signals can help determine the anomeric configuration.

-

1D ¹³C NMR : Shows signals for each carbon atom in the polysaccharide. The anomeric carbons resonate in the region of 95-110 ppm.

-

2D COSY (Correlation Spectroscopy) : Identifies coupled protons within the same sugar residue, allowing for the tracing of the proton spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the glycosidic linkages between sugar residues.

-

-

Data Interpretation : The detailed interpretation of these spectra allows for the reconstruction of the polysaccharide's primary structure, including the sequence and linkage of the monosaccharide units.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow and relationships in the structural analysis of Larix occidentalis this compound.

Caption: Experimental workflow for the structural analysis of this compound.

Caption: Logical relationships in the structural elucidation of this compound.

References

- 1. Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. tandfonline.com [tandfonline.com]

A Technical Deep Dive: Unveiling the Biological Properties of Native vs. Modified Arabinogalactan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinogalactan, a ubiquitous and structurally complex polysaccharide found in a variety of plants, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the biological properties of both native and chemically modified this compound, with a focus on their potential applications in drug development and research. We will delve into the immunomodulatory, anti-tumor, and prebiotic effects of these fascinating biopolymers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of their structure-function relationships.

Core Biological Properties: A Comparative Overview

This compound's biological activities are intricately linked to its structural characteristics, such as molecular weight, degree of branching, and the presence of specific glycosidic linkages. Chemical modifications, including sulfation and oxidation, can significantly alter these properties, leading to enhanced or novel biological functions.

Anti-Tumor Activity

Both native and modified arabinogalactans have demonstrated promising anti-tumor activities. These effects are often attributed to their ability to modulate the immune system and, in some cases, directly induce cancer cell apoptosis. Sulfation, in particular, has been shown to enhance the anti-tumor potential of this compound.

Table 1: Comparative Anti-tumor Activity of Native vs. Sulfated this compound (Hypothetical Data)

| Compound | Cancer Cell Line | IC50 (µg/mL) | Citation |

| Native this compound | MCF-7 (Breast) | > 500 | [Data not available in a direct comparative study] |

| Sulfated this compound | MCF-7 (Breast) | 150 | [Data not available in a direct comparative study] |

| Native this compound | HeLa (Cervical) | > 500 | [Data not available in a direct comparative study] |

| Sulfated this compound | HeLa (Cervical) | 120 | [Data not available in a direct comparative study] |

| Native this compound | HepG2 (Liver) | > 500 | [Data not available in a direct comparative study] |

| Sulfated this compound | HepG2 (Liver) | 180 | [Data not available in a direct comparative study] |

Immunomodulatory Activity

This compound is a potent immunomodulator, capable of activating various immune cells, including macrophages and natural killer (NK) cells. This activation leads to the production of key signaling molecules known as cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which play crucial roles in orchestrating the immune response. Chemical modification can influence the magnitude and nature of this immunomodulatory activity.

Table 2: Comparative Immunomodulatory Activity of Native vs. Modified this compound (Hypothetical Data)

| Compound | Cell Type | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Citation |

| Native this compound | RAW 264.7 | 100 | 250 | 400 | 150 | [Data not available in a direct comparative study] |

| Sulfated this compound | RAW 264.7 | 100 | 450 | 600 | 250 | [Data not available in a direct comparative study] |

| Oxidized this compound | RAW 264.7 | 100 | 300 | 450 | 180 | [Data not available in a direct comparative study] |

Prebiotic Activity

Native this compound is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This modulation of the gut microbiota can have far-reaching positive effects on host health. The impact of chemical modifications on the prebiotic potential of this compound is an emerging area of research.

Table 3: Comparative Prebiotic Activity of Native vs. Modified this compound (Hypothetical Data)

| Compound | Bacterial Strain | Substrate Conc. (mg/mL) | Growth (ΔOD600) | Citation |

| Native this compound | Bifidobacterium longum | 10 | 0.8 | [1] |

| Oxidized this compound | Bifidobacterium longum | 10 | 0.6 | [Data not available in a direct comparative study] |

| Native this compound | Lactobacillus acidophilus | 10 | 0.5 | [2] |

| Oxidized this compound | Lactobacillus acidophilus | 10 | 0.4 | [Data not available in a direct comparative study] |

Note: Quantitative data directly comparing the prebiotic effects of native and modified arabinogalactans is limited. The presented data for native this compound is based on existing research, while the data for oxidized this compound is hypothetical and intended to illustrate a potential outcome.

Signaling Pathways

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for the rational design of this compound-based therapeutics.

NF-κB Signaling Pathway in Macrophage Activation

This compound can activate macrophages through Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This activation triggers the NF-κB signaling cascade, a central pathway in inflammation and immunity, leading to the production of pro-inflammatory cytokines.

AMPK/SIRT1 Signaling Pathway

This compound has also been shown to exert anti-inflammatory and protective effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and stress resistance.

Experimental Protocols

This section provides detailed methodologies for the extraction, modification, and biological evaluation of this compound.

Extraction of this compound from Larch Wood

This protocol describes a laboratory-scale hot water extraction method.

Materials:

-

Larch wood chips or sawdust

-

Deionized water

-

Ethanol (95%)

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

Procedure:

-

Milling: Grind larch wood chips into a fine powder or sawdust to increase the surface area for extraction.

-

Extraction:

-

Mix the larch wood powder with deionized water in a ratio of 1:10 (w/v) in a large beaker or flask.

-

Heat the mixture to 90-100°C with constant stirring for 2-4 hours.

-

-

Filtration and Centrifugation:

-

Cool the mixture to room temperature.

-

Filter the extract through several layers of cheesecloth to remove large wood particles.

-

Centrifuge the filtrate at 5000 x g for 20 minutes to pellet any remaining fine solids.

-

Collect the supernatant.

-

-

Concentration: Concentrate the supernatant to approximately one-third of its original volume using a rotary evaporator at 60°C.

-

Precipitation:

-

Slowly add 4 volumes of 95% ethanol to the concentrated extract while stirring continuously.

-

Allow the mixture to stand at 4°C overnight to facilitate the precipitation of this compound.

-

-

Collection and Washing:

-

Collect the precipitate by centrifugation at 5000 x g for 20 minutes.

-

Wash the pellet twice with 70% ethanol to remove low molecular weight impurities, followed by a final wash with 95% ethanol.

-

-

Drying: Dry the purified this compound pellet in a vacuum oven or by lyophilization to obtain a fine white powder.

Sulfation of this compound

This protocol outlines a common method for sulfating this compound using a chlorosulfonic acid-pyridine complex.

Materials:

-

Native this compound

-

Anhydrous pyridine

-

Chlorosulfonic acid

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Ethanol (95%)

-

Acetone

-

Ice bath

Procedure:

-

Preparation of Sulfating Agent:

-

In a fume hood, slowly add chlorosulfonic acid dropwise to an equal volume of anhydrous pyridine in a flask kept in an ice bath with constant stirring. This reaction is highly exothermic.

-

-

Sulfation Reaction:

-

Dissolve 1 g of native this compound in 20 mL of DMF.

-

Slowly add the prepared sulfating agent (e.g., 5 mL) to the this compound solution under continuous stirring at room temperature.

-

Allow the reaction to proceed for 3-4 hours at 60-70°C.

-

-

Neutralization and Precipitation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding 5% NaHCO₃ solution until the pH reaches 7.0.

-

Precipitate the sulfated this compound by adding 3 volumes of 95% ethanol.

-

-

Purification:

-

Collect the precipitate by centrifugation.

-

Redissolve the pellet in a minimal amount of deionized water.

-

Dialyze the solution against deionized water for 48 hours, changing the water frequently, to remove unreacted reagents and low molecular weight byproducts.

-

-

Drying: Lyophilize the dialyzed solution to obtain sulfated this compound as a white powder.

TEMPO-mediated Oxidation of this compound

This protocol describes the selective oxidation of primary hydroxyl groups in this compound to carboxylic acids using TEMPO.

Materials:

-

Native this compound

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium bromide (NaBr)

-

Sodium hypochlorite (NaOCl) solution (e.g., 10-15%)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Hydrochloric acid (HCl) solution (0.5 M)

-

Ethanol (95%)

-

pH meter

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1 g of native this compound in 100 mL of deionized water.

-

Catalyst Addition: Add catalytic amounts of TEMPO (e.g., 16 mg) and NaBr (e.g., 100 mg) to the this compound solution and stir until dissolved.

-

Oxidation Reaction:

-

Cool the solution in an ice bath to 0-5°C.

-